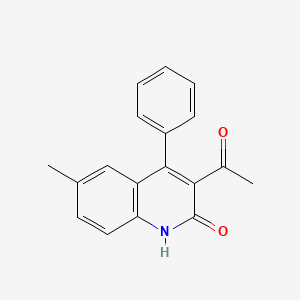

![molecular formula C19H25NO4 B2649183 N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 835893-16-8](/img/structure/B2649183.png)

N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

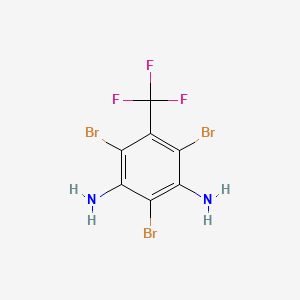

“N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a compound that features a bicyclo [2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is found in bioactive natural products such as camphor, sordarins, α-santalol, and β-santalol . The compound’s molecular formula is C21H27NO5 .

Synthesis Analysis

The synthesis of compounds with a bicyclo [2.2.1]heptane scaffold can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The reaction is highly enantioselective .Molecular Structure Analysis

The molecular structure of “N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is characterized by a bicyclo [2.2.1]heptane scaffold . This scaffold is a common feature in various compounds with diverse functions .Chemical Reactions Analysis

The chemical reactions involving compounds with a bicyclo [2.2.1]heptane scaffold can be complex. For instance, a sequential Diels Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Scientific Research Applications

Hydrogen Bonding and Crystallography

Research on compounds like "(-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid" emphasizes the significance of hydrogen bonding in determining molecular conformation and stability, which is crucial for the development of crystalline materials with specific properties (Lalancette, Coté, & Thompson, 1997).

Material Science and Polymer Chemistry

In the realm of material science, the synthesis of hyperbranched aromatic polyimides from monomers starting with dimethoxyphenol showcases the potential for creating new polymeric materials with desired thermal and solubility properties, which could be relevant for applications in electronics and coatings (Yamanaka, Jikei, & Kakimoto, 2000).

Organic Synthesis and Medicinal Chemistry

The exploration of bicyclic structures and dimethoxyphenyl derivatives in synthesizing novel compounds with potential biological activities, as seen in the synthesis of analogs of rhein for improved systemic exposure, points towards the utility of such structures in drug design and development (Owton, Brunavs, Miles, Dobson, & Steggles, 1995). Additionally, the study on enaminone derivatives bearing dimethoxyphenyl moieties and their ability to induce cytoprotective enzymes highlights potential applications in developing therapeutic agents (Alsaid et al., 2015).

Fluorescence and Photophysics

Investigations into the fluorescence quenching of carboxamide compounds by aniline and carbon tetrachloride in various solvents provide insights into the photophysical properties of such compounds, which could inform the development of fluorescent probes and sensors (Patil et al., 2013).

Future Directions

The future directions for research on “N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” and similar compounds could involve the development of more efficient reactions to access bicyclic ketone derivatives, particularly those bearing a bicyclo [2.2.1]heptane or bicyclo [3.2.1]octane skeleton . This could lead to the discovery of novel perfume ingredients and other biologically significant molecules .

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-17(2)18(3)8-9-19(17,11-15(18)21)16(22)20-13-7-6-12(23-4)10-14(13)24-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZXBLVFBLTHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2649101.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2649115.png)

![S-(4-fluoro-2-methylphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2649117.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2649119.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)